molecular formula C8H8N2O6 B11720574 3-Methoxy-4-methyl-2,6-dinitro-phenol CAS No. 1951440-98-4

3-Methoxy-4-methyl-2,6-dinitro-phenol

Cat. No.: B11720574
CAS No.: 1951440-98-4
M. Wt: 228.16 g/mol
InChI Key: ZUZCDRVWQHPLOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-2,6-dinitro-phenol typically involves nitration reactions. One common method is the nitration of 3-methoxy-4-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2,6-dinitro-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4-methyl-2,6-dinitro-phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2,6-dinitro-phenol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potential antimicrobial effects. The compound’s phenolic structure also allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

3-Methoxy-4-methyl-2,6-dinitro-phenol can be compared with other similar compounds such as:

These compounds share similar nitro and phenol functional groups but differ in their specific substitution patterns and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

1951440-98-4

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

3-methoxy-4-methyl-2,6-dinitrophenol

InChI

InChI=1S/C8H8N2O6/c1-4-3-5(9(12)13)7(11)6(10(14)15)8(4)16-2/h3,11H,1-2H3

InChI Key

ZUZCDRVWQHPLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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